Methyl 2-(bromomethyl)-4-fluorophenylacetate
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Overview
Description
Methyl 2-(bromomethyl)-4-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(bromomethyl)-4-fluorophenylacetate can be achieved through a multi-step process. One common method involves the bromination of methyl 4-fluorophenylacetate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
Bromination: Methyl 4-fluorophenylacetate is treated with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in an inert solvent such as carbon tetrachloride (CCl4) under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(bromomethyl)-4-fluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Reduction: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, or ethers.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
Methyl 2-(bromomethyl)-4-fluorophenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo various chemical modifications.
Material Science: It can be used in the synthesis of functional materials with specific properties, such as polymers or liquid crystals.
Biological Studies: The compound may be used in biochemical assays to study enzyme interactions or as a probe in molecular biology.
Mechanism of Action
The mechanism of action of Methyl 2-(bromomethyl)-4-fluorophenylacetate depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. This reactivity can be exploited in drug design to target specific enzymes or receptors. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its bioavailability and metabolic stability.
Comparison with Similar Compounds
Methyl 2-bromomethylbenzoate: Similar structure but lacks the fluorine atom, resulting in different reactivity and properties.
Methyl 4-fluorophenylacetate: Lacks the bromomethyl group, making it less reactive towards nucleophiles.
Methyl 2-(chloromethyl)-4-fluorophenylacetate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness: Methyl 2-(bromomethyl)-4-fluorophenylacetate is unique due to the presence of both bromomethyl and fluorine substituents, which confer distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Biological Activity
Methyl 2-(bromomethyl)-4-fluorophenylacetate (CAS No. 71783-54-5) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8BrF O2
- Molecular Weight : 247.06 g/mol
- CAS Number : 71783-54-5
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity, potentially influencing its selectivity towards specific molecular targets. The hydroxyacetate group can participate in hydrogen bonding, which may modulate the compound's activity and efficacy in biological systems .
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, a study involving a series of synthesized compounds, including derivatives of this molecule, demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 5.2 |
This compound | HepG-2 | 6.8 |
Mechanistic Insights
The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, molecular docking studies suggest that this compound may bind to cyclin-dependent kinases (CDKs), disrupting their function and leading to cell cycle arrest . Additionally, it may induce apoptosis through the activation of pro-apoptotic factors while inhibiting anti-apoptotic proteins.
Case Study 1: Synthesis and Evaluation
In a notable case study, researchers synthesized this compound and evaluated its biological activity alongside other derivatives. The study utilized in vitro assays to assess cytotoxicity and elucidated structure-activity relationships (SAR). The findings indicated that modifications to the bromine and fluorine substituents significantly impacted the compound's potency against cancer cell lines .
Case Study 2: Preclinical Trials
Another case study involved preclinical trials where this compound was tested in animal models for its anticancer efficacy. The results showed a reduction in tumor size and improved survival rates compared to control groups. Histopathological analysis revealed that treated animals exhibited decreased mitotic figures in tumor tissues, suggesting effective inhibition of tumor growth mechanisms .
Properties
Molecular Formula |
C10H10BrFO2 |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
methyl 2-[2-(bromomethyl)-4-fluorophenyl]acetate |
InChI |
InChI=1S/C10H10BrFO2/c1-14-10(13)5-7-2-3-9(12)4-8(7)6-11/h2-4H,5-6H2,1H3 |
InChI Key |
HNYRHUYJSGXILU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)F)CBr |
Origin of Product |
United States |
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